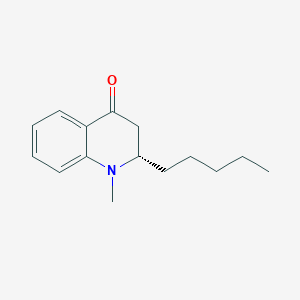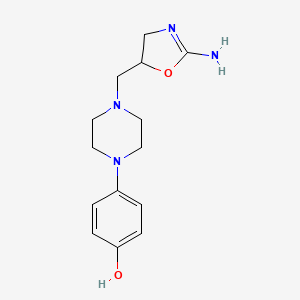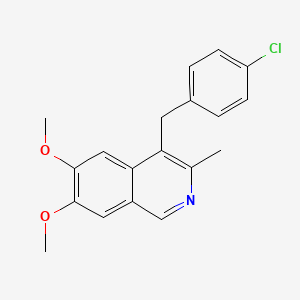
4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. The presence of the 4-chlorobenzyl group and the dimethoxy substituents on the isoquinoline ring enhances its chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline core. The specific steps include:
Formation of the Isoquinoline Core: The reaction of 4-chlorobenzylamine with 6,7-dimethoxy-3-methylisoquinoline in the presence of an acid catalyst.
Substitution Reactions: Introduction of the 4-chlorobenzyl group through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized isoquinolines.
科学研究应用
4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.
Signal Transduction: Modulating signal transduction pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
4-Chlorobenzylamine: A precursor in the synthesis of 4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline.
6,7-Dimethoxy-3-methylisoquinoline: The core structure onto which the 4-chlorobenzyl group is introduced.
Other Isoquinolines: Compounds with similar isoquinoline cores but different substituents.
Uniqueness
This compound is unique due to the specific combination of the 4-chlorobenzyl group and the dimethoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
62334-39-8 |
|---|---|
分子式 |
C19H18ClNO2 |
分子量 |
327.8 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline |
InChI |
InChI=1S/C19H18ClNO2/c1-12-16(8-13-4-6-15(20)7-5-13)17-10-19(23-3)18(22-2)9-14(17)11-21-12/h4-7,9-11H,8H2,1-3H3 |
InChI 键 |
ROKYUKQLCDHHNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC(=C(C=C2C=N1)OC)OC)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
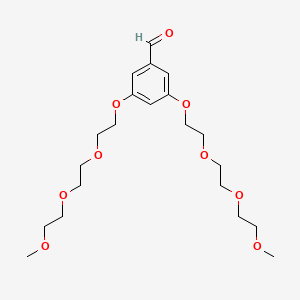
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)

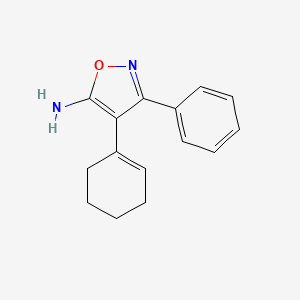
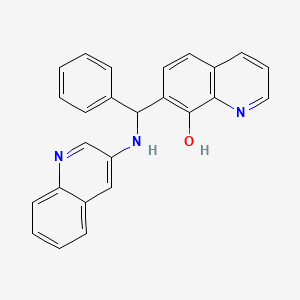

![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)
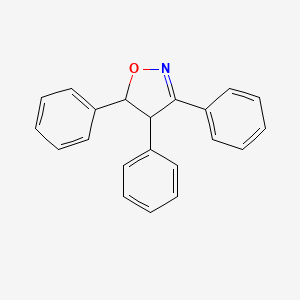
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)
